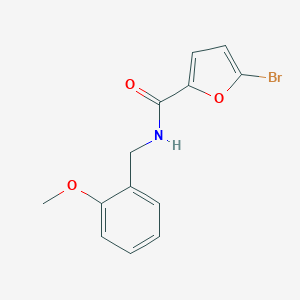![molecular formula C21H19Cl2NO5 B296714 ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296714.png)
ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
Wirkmechanismus
The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. It plays an important role in regulating various physiological processes, including neurotransmission, cardiac function, and immune response. ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of endogenous adenosine and preventing downstream signaling.
Biochemical and Physiological Effects
ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cardiac contractility, the modulation of neurotransmitter release, and the regulation of immune response. It has also been shown to have potential anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of this signaling pathway. However, one limitation is that ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is relatively expensive and may not be readily available in some research settings.
Zukünftige Richtungen
There are several potential future directions for research involving ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One area of interest is the development of novel therapeutic agents that target the adenosine A1 receptor for the treatment of cardiovascular diseases, neurological disorders, and cancer. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in the regulation of immune response and inflammation. Finally, there is potential for the development of new imaging techniques that utilize ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate to visualize the distribution and function of the adenosine A1 receptor in vivo.
Synthesemethoden
The synthesis of ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves several steps, including the condensation of ethyl 2-amino-4-(3,5-dichloro-4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate with propargyl bromide, followed by esterification with propargyl alcohol and subsequent reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-[3,5-dichloro-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Eigenschaften
Molekularformel |
C21H19Cl2NO5 |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
ethyl 2-amino-4-(3,5-dichloro-4-prop-2-ynoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-3-8-28-19-12(22)9-11(10-13(19)23)16-17-14(25)6-5-7-15(17)29-20(24)18(16)21(26)27-4-2/h1,9-10,16H,4-8,24H2,2H3 |
InChI-Schlüssel |
OJFPSMBTSAXJSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)Cl)C(=O)CCC2)N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)Cl)C(=O)CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B296631.png)
![N-(2,5-dichlorophenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296632.png)
![2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B296633.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)



![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)


